2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid
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Overview
Description
2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid is a complex organic compound that consists of a benzylamine group, an ethoxycarbonyl substituent, and a tetrahydrobenzothiophene core
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound often involves multiple steps, starting with the formation of the tetrahydrobenzothiophene ring This is typically achieved through a cyclization reaction involving a thiol and an alkene
Industrial production methods: Industrial production of 2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid would likely involve continuous flow techniques to optimize yield and purity. This could include high-throughput synthesis methods, utilizing automated reactors and rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of reactions it undergoes: This compound can undergo a variety of chemical reactions, including:
Oxidation: The tetrahydrobenzothiophene ring may be oxidized under controlled conditions to yield sulfoxides or sulfones.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The benzylamino group can engage in substitution reactions with halogenated reagents to introduce different functional groups.
Common reagents and conditions used in these reactions: Oxidation can be achieved with reagents like m-chloroperbenzoic acid. Reduction may involve lithium aluminum hydride or sodium borohydride. Substitution reactions generally require halogenated compounds like bromoethane in the presence of a base such as sodium hydride.
Major products formed from these reactions: Key products could include sulfoxides, sulfones, reduced alcohols or aldehydes, and various substituted derivatives of the original compound.
Scientific Research Applications
This compound has notable applications across multiple fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for therapeutic applications, possibly as enzyme inhibitors or receptor modulators.
Industry: May serve as a precursor for materials science applications, especially in the development of polymers or advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on the context of its application. In medicinal chemistry, it might act as a reversible inhibitor of specific enzymes or receptors. The benzylamino group can engage in hydrogen bonding and hydrophobic interactions with target proteins, while the ethoxycarbonyl and tetrahydrobenzothiophene moieties can contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with other similar compounds: When compared with structurally similar compounds, 2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid stands out due to the unique combination of its functional groups and ring structure. This offers a distinctive set of chemical properties and potential biological activities.
List of similar compounds:
2-(benzylamino)-3-{[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid
2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzofuran-2-yl]carbamoyl}propanoic acid
2-(benzylamino)-3-{[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzofuran-2-yl]carbamoyl}propanoic acid
Properties
IUPAC Name |
2-(benzylamino)-4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-2-29-22(28)19-15-10-6-7-11-17(15)30-20(19)24-18(25)12-16(21(26)27)23-13-14-8-4-3-5-9-14/h3-5,8-9,16,23H,2,6-7,10-13H2,1H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQYYWUHSKXABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(C(=O)O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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